molecular formula C22H17N3O4S B281167 HDAC1-IN-7

HDAC1-IN-7

Cat. No.: B281167
M. Wt: 419.5 g/mol
InChI Key: VFPIDGYYGNFYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HDAC1-IN-7 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a hydroxyphenyl group, a quinolinylsulfonylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HDAC1-IN-7 typically involves multiple steps, starting with the preparation of the quinoline and benzamide precursors. One common method involves the reaction of 2-hydroxybenzoic acid with quinoline-8-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then coupled with 4-aminobenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

HDAC1-IN-7 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The quinolinylsulfonylamino group can be reduced under specific conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzamides and related derivatives.

Scientific Research Applications

HDAC1-IN-7 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of HDAC1-IN-7 involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the quinolinylsulfonylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(quinolin-8-yl)benzamide
  • 4-(quinolin-8-ylsulfonylamino)benzoic acid
  • N-(2-hydroxyphenyl)-4-aminobenzamide

Uniqueness

HDAC1-IN-7 is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C22H17N3O4S/c26-19-8-2-1-7-18(19)24-22(27)16-10-12-17(13-11-16)25-30(28,29)20-9-3-5-15-6-4-14-23-21(15)20/h1-14,25-26H,(H,24,27)

InChI Key

VFPIDGYYGNFYMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O

Origin of Product

United States

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